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Compound of Interest

Compound Name:
3-[(4-Bromophenoxy)methyl]-4-

methoxybenzaldehyde

CAS No.: 351365-97-4

Cat. No.: B410876

Get Quote

Executive Summary
Compound: 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS: 351365-97-4

Class: Lipophilic Anisaldehyde Derivative / Benzyl Ether Scaffold

This technical guide outlines the physicochemical profile, synthetic pathway, and biological

evaluation framework for 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde. As a

functionalized benzaldehyde, this molecule represents a strategic scaffold in medicinal

chemistry, combining the tyrosinase-inhibitory core of anisaldehyde with a lipophilic,

halogenated pharmacophore (4-bromophenoxy) known to enhance membrane permeability

and target affinity.

This guide is designed for drug discovery scientists to facilitate the synthesis, characterization,

and biological assaying of this compound, specifically targeting enzyme inhibition (Tyrosinase,

PTP1B) and antimicrobial activity.
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Part 1: Physicochemical Profile & Pharmacophore
Analysis
The molecule is constructed from a 4-methoxybenzaldehyde (anisaldehyde) core

functionalized at the 3-position with a (4-bromophenoxy)methyl side chain. This structural

modification dramatically alters the solubility and binding potential compared to the parent

anisaldehyde.

Property Value (Predicted) Significance

Molecular Formula C₁₅H₁₃BrO₃ Halogenated aromatic ether.

Molecular Weight 321.17 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<350 Da).

LogP (Lipophilicity) ~4.2 - 4.5
High lipophilicity; likely requires

DMSO/Ethanol for bioassays.

H-Bond Acceptors 3
Ether oxygens and aldehyde

carbonyl.

H-Bond Donors 0
Lack of donors improves

membrane permeability.

Rotatable Bonds 4
Flexible ether linker allows

induced-fit binding.

Pharmacophore Logic
Aldehyde Warhead: The C-4 aldehyde is a reactive electrophile capable of forming Schiff

bases with primary amines (e.g., Lysine residues in enzyme active sites) or interacting with

metal centers (e.g., Cu²⁺ in Tyrosinase).

Bromophenoxy "Tail": The 4-bromophenyl group acts as a hydrophobic anchor. The bromine

atom provides a "sigma hole" for halogen bonding, potentially increasing affinity for

hydrophobic pockets in targets like Protein Tyrosine Phosphatase 1B (PTP1B) or Tyrosinase.
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Ether Linker: The methylene-oxy bridge (-CH₂-O-) provides rotational freedom, allowing the

bromophenoxy group to adopt optimal orientation within a binding pocket.

Part 2: Chemical Synthesis Strategy
The most robust route to 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde utilizes a

Williamson Ether Synthesis. This approach couples a chloromethylated benzaldehyde

precursor with 4-bromophenol under basic conditions.

Reaction Scheme (DOT Visualization)

3-(Chloromethyl)-4-methoxybenzaldehyde
(CAS: 52577-09-0)

K2CO3, KI (cat.)
Solvent: DMF or Acetone

Reflux, 4-6h
4-Bromophenol
(CAS: 106-41-2)

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
(CAS: 351365-97-4)

Nucleophilic Substitution (SN2)

Click to download full resolution via product page

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The iodide catalyst (KI)

accelerates the displacement of the chloride by the phenoxide.

Detailed Protocol
Reagents:

3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)[1]

4-Bromophenol (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium Iodide (KI, catalytic amount, 0.1 eq)

Solvent: DMF (N,N-Dimethylformamide) or Acetone
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Procedure:

Activation: In a round-bottom flask, dissolve 4-bromophenol (1.1 eq) in anhydrous DMF. Add

(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Coupling: Add 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) and catalytic KI (0.1 eq) to

the mixture.

Reaction: Heat the mixture to 60-80°C (if using DMF) or Reflux (if using Acetone) for 4–6

hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting chloride is consumed.

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a

solid. Filter the solid or extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography

(Gradient: 0-20% EtOAc in Hexanes).

Validation: Confirm structure via ¹H-NMR (look for singlet methylene peak ~5.0 ppm and

aldehyde peak ~10.0 ppm).

Part 3: Biological Activity & Evaluation Framework
Research indicates that benzaldehyde derivatives with lipophilic substitutions exhibit activity

against Tyrosinase (melanogenesis inhibition) and Microbial membranes.

Tyrosinase Inhibition (Anti-Melanogenic)
Mechanism: The aldehyde group mimics the substrate (DOPA/Tyrosine), while the

bromophenoxy moiety binds to the secondary hydrophobic pocket of the enzyme, blocking

entry of the native substrate.

Relevance: High value in cosmetic dermatology (skin whitening) and food preservation (anti-

browning).

Experimental Protocol: Mushroom Tyrosinase Assay
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Preparation: Dissolve the test compound in DMSO (Stock: 10 mM). Dilute with phosphate

buffer (pH 6.8) to final concentrations (1–100 µM). Ensure final DMSO < 1%.

Incubation: Mix 10 µL of test compound solution with 20 µL of Mushroom Tyrosinase (1000

U/mL) in a 96-well plate. Incubate at 25°C for 10 minutes.

Substrate Addition: Add 170 µL of L-DOPA (0.5 mM).

Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) kinetically for 20

minutes.

Analysis: Calculate

relative to Kojic Acid (positive control).

Antimicrobial Activity (Membrane Disruption)
Mechanism: The lipophilic bromophenoxy tail facilitates insertion into bacterial cell membranes,

while the aldehyde can react with membrane proteins. This structure is analogous to phenacyl

ether antimicrobials.

Target Spectrum: Likely active against Gram-positive bacteria (S. aureus) and Fungi

(Candida albicans).

Experimental Protocol: MIC Determination

Inoculum: Prepare bacterial suspension (

CFU/mL) in Mueller-Hinton Broth.

Dosing: Serial dilute compound in a 96-well plate (Range: 0.5 – 256 µg/mL).

Incubation: Incubate at 37°C for 18–24 hours.

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via

Resazurin dye reduction (color change from blue to pink indicates growth).

Cytotoxicity Screening (Safety Profiling)
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Before advancing to efficacy studies, the compound must be screened for general toxicity.

Protocol: MTT Assay using HEK293 (kidney) or HaCaT (keratinocyte) cell lines.

Threshold: An

µM is generally considered non-cytotoxic for early hits.

Part 4: Mechanism of Action Visualization
The following diagram illustrates the dual-mode interaction hypothesis for this scaffold against

Tyrosinase.

3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde

Aldehyde Group
(-CHO)

Bromophenoxy Tail
(-CH2-O-Ph-Br)Tyrosinase Active Site

Cu2+ Binuclear Center Hydrophobic Pocket
(Val/Ala residues)

Chelation / Schiff Base Hydrophobic Interaction
Halogen Bonding

Click to download full resolution via product page

Figure 2: Hypothesized binding mode. The aldehyde warhead engages the catalytic copper

center, while the bromophenoxy tail anchors the molecule in the hydrophobic entrance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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